N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 418.5 g/mol. This compound is notable for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents targeting various biological pathways.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is classified as a carboxamide due to the presence of the carboxamide functional group in its structure.
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The initial steps usually include the formation of the piperidine ring followed by the introduction of various substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
The molecular structure of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C24H26N4O3/c1-30-20-9-7-18(8-10-20)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)31-21-5-3-2-4-6-21/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
The complexity rating of this compound is 541, indicating a relatively intricate structure that may influence its biological activity.
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
The reaction conditions must be optimized to avoid side reactions and ensure selectivity towards desired products.
The mechanism of action for N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes involved in signaling pathways.
Research indicates that compounds with similar structures often modulate neurotransmitter systems or inhibit specific enzymes related to disease processes. Further studies are necessary to clarify its exact mechanism.
Biological assays and pharmacological studies are essential for determining the compound's efficacy and safety profile.
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is typically characterized by:
Key chemical properties include:
Relevant data from studies on similar compounds suggest that careful handling is necessary due to potential reactivity .
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4